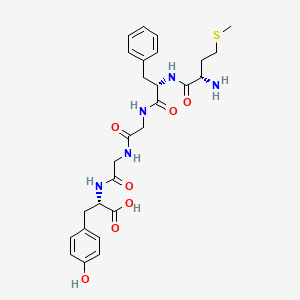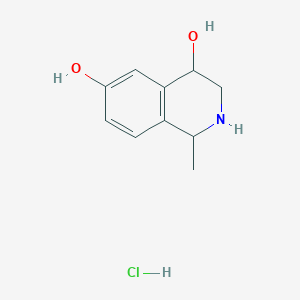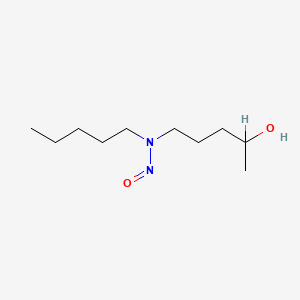
2-Pentanol, 5-(nitrosopentylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanol, 5-(nitrosopentylamino)- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a pentane chain, with a nitrosopentylamino group attached to the fifth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 5-(nitrosopentylamino)- can be achieved through several methods. One common approach involves the reaction of 2-pentanol with nitrosopentylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanol, 5-(nitrosopentylamino)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential hazards associated with the reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanol, 5-(nitrosopentylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
2-Pentanol, 5-(nitrosopentylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Pentanol, 5-(nitrosopentylamino)- involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, affecting cellular pathways and enzyme activities. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding to proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pentanol: A simple alcohol with similar structural features but lacking the nitrosopentylamino group.
5-Nitrosopentylamine: Contains the nitroso group but lacks the hydroxyl group.
Uniqueness
2-Pentanol, 5-(nitrosopentylamino)- is unique due to the presence of both the hydroxyl and nitrosopentylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
79453-29-5 |
|---|---|
Molekularformel |
C10H22N2O2 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
N-(4-hydroxypentyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C10H22N2O2/c1-3-4-5-8-12(11-14)9-6-7-10(2)13/h10,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
CFAIAXKTGZFJAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCC(C)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


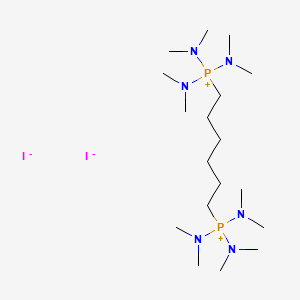
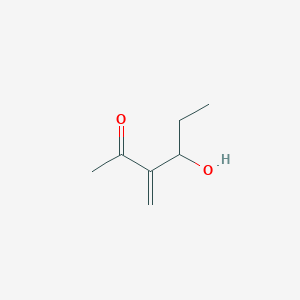
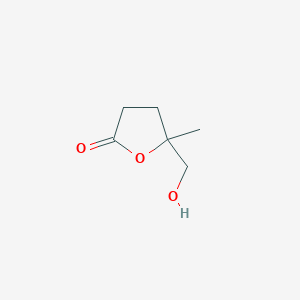
![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
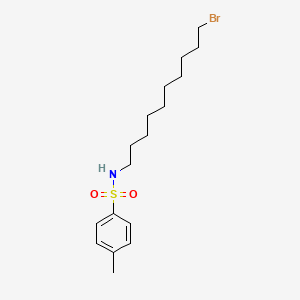
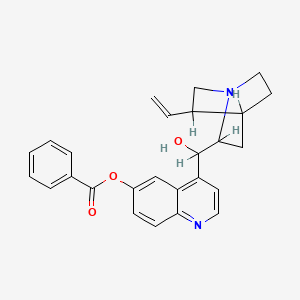
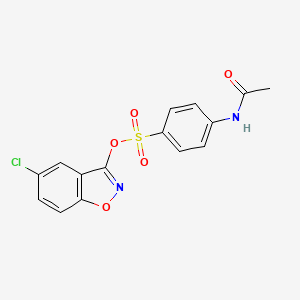

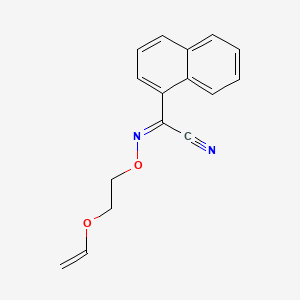
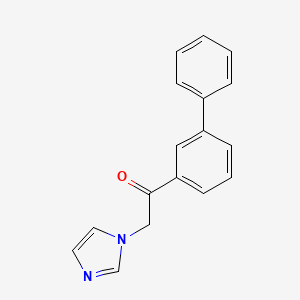
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
